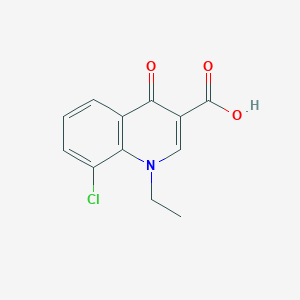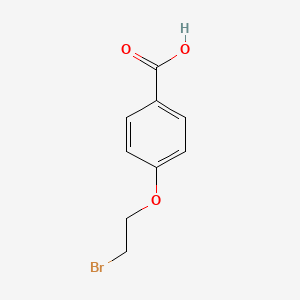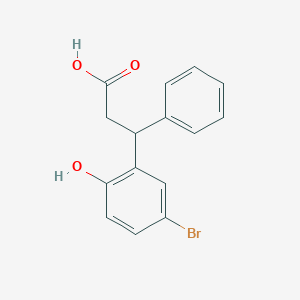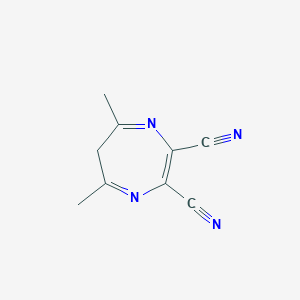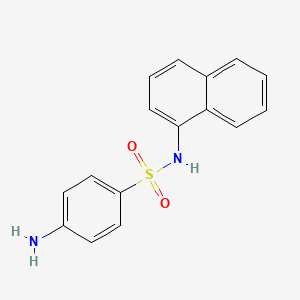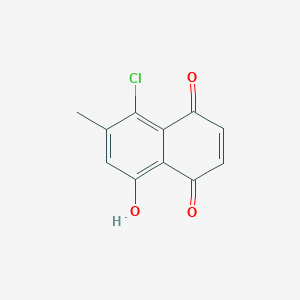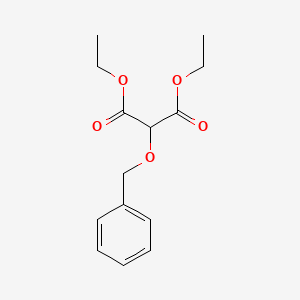
双乙基(苄氧基)丙二酸酯
描述
Diethyl(benzyloxy)propanedioate is a useful research compound. Its molecular formula is C14H18O5 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
The exact mass of the compound Diethyl(benzyloxy)propanedioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diethyl(benzyloxy)propanedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl(benzyloxy)propanedioate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
电化学表征和络合行为
电化学性质研究: 已使用循环伏安法和差分脉冲伏安法等方法研究了双乙基(苄氧基)丙二酸酯衍生物的电化学特性。这些研究有助于理解氧化还原过程和参与这些反应的特定官能团 (Amarandei 等,2014)。
与镧系元素阳离子的络合: 研究表明,双乙基(苄氧基)丙二酸酯的某些衍生物可以有效地与镧系金属离子(如 Sm3+、Eu3+、Yb3+ 和 Tb3+)络合。这种络合行为是使用电化学方法和紫外-可见光谱研究的,这对于理解这些化合物与金属离子的相互作用非常重要 (Amarandei 等,2014)。
晶体学和分子结构分析
- 晶体结构研究: 已分析双乙基(苄氧基)丙二酸酯衍生物的晶体结构,以了解它们的分子构象和金属配位的可能性。此类研究对于开发新的功能化配体至关重要,并且在材料科学中具有重要意义 (Meskini 等,2010)。
自由基加成反应
- 烯烃自由基加成研究: 已检查双乙基(苄氧基)丙二酸酯衍生物进行烯烃自由基加成的能力。这种类型的反应在有机合成中很重要,导致形成各种产物,并且由苯硒化物转移引发 (Byers 和 Lane,1990)。
化学反应中的合成和应用
合成烯胺酯的有效中间体: 已描述了使用双乙基(苄氧基)丙二酸酯衍生物作为中间体的改进程序,用于合成烯胺酯。这展示了这些化合物在促进化学反应和合成过程中的作用 (Deshmukh 等,1999)。
与铬的配位能力: 已研究了丙二酸二乙酯的氧化产物(包括双乙基(苄氧基)丙二酸酯)与铬的配位能力。这项研究与理解这些化合物在加热和微波辐射等各种条件下的反应有关 (Katre 和 Ey,2013)。
聚氯乙烯增塑剂合成
- 新型增塑剂的开发: 已进行研究以使用双乙基(苄氧基)丙二酸酯衍生物为聚氯乙烯开发新的苯甲酸酯增塑剂。这在聚合物化学和材料科学领域具有重要意义 (Maydanova 等,2020)。
作用机制
Target of Action
Diethyl(benzyloxy)propanedioate, also known as diethyl malonate, primarily targets α hydrogens . These α hydrogens are flanked by two carbonyl groups, making the compound relatively acidic .
Mode of Action
The compound is easily converted into its enolate ion by reaction with sodium ethoxide in ethanol . The enolate ion, being a good nucleophile, reacts rapidly with an alkyl halide to give an α-substituted malonic ester . This reaction forms a new C−C bond and joins two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway primarily involves the alkylation of enolate ions . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent reactions .
Result of Action
On heating with aqueous hydrochloric acid, the alkylated (or dialkylated) malonic ester undergoes hydrolysis of its two ester groups followed by decarboxylation (loss of CO2) to yield a substituted monocarboxylic acid .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For example, the presence of sodium ethoxide in ethanol is necessary for the conversion of the compound into its enolate ion . Additionally, the type of alkyl halide used can affect the reaction .
安全和危害
未来方向
生化分析
Biochemical Properties
Diethyl(benzyloxy)propanedioate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enolate ions, where diethyl(benzyloxy)propanedioate acts as a nucleophile in alkylation reactions . This interaction is essential for the synthesis of carboxylic acids and other compounds. Additionally, it is involved in the malonic ester synthesis, where it reacts with sodium ethoxide to form enolate ions, which further react with alkyl halides .
Cellular Effects
Diethyl(benzyloxy)propanedioate influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enolate ions can lead to the formation of new carbon-carbon bonds, which are crucial for cellular functions . Additionally, its role in malonic ester synthesis can impact the production of essential biomolecules, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of diethyl(benzyloxy)propanedioate involves its conversion to enolate ions in the presence of a base such as sodium ethoxide . These enolate ions act as nucleophiles and participate in alkylation reactions with alkyl halides. The resulting products can undergo further reactions, including hydrolysis and decarboxylation, to form substituted carboxylic acids . This mechanism is vital for understanding the compound’s role in biochemical synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl(benzyloxy)propanedioate can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Over time, it may undergo hydrolysis, leading to the formation of diethyl malonate and benzyl alcohol. Long-term studies have shown that diethyl(benzyloxy)propanedioate can have sustained effects on cellular functions, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of diethyl(benzyloxy)propanedioate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biochemical synthesis and improved cellular functions . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in biochemical applications.
Metabolic Pathways
Diethyl(benzyloxy)propanedioate is involved in several metabolic pathways. It interacts with enzymes such as sodium ethoxide, which converts it to enolate ions . These enolate ions participate in various biochemical reactions, including the synthesis of carboxylic acids and other essential biomolecules . The compound’s role in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, diethyl(benzyloxy)propanedioate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its use in biochemical research.
Subcellular Localization
Diethyl(benzyloxy)propanedioate’s subcellular localization is influenced by targeting signals and post-translational modifications . These signals direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, it may localize to the cytoplasm or mitochondria, impacting cellular metabolism and energy production . The compound’s localization is crucial for understanding its role in cellular processes and optimizing its use in research.
属性
IUPAC Name |
diethyl 2-phenylmethoxypropanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-3-17-13(15)12(14(16)18-4-2)19-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLVMCVYVLXNGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302863 | |
| Record name | diethyl(benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5778-35-8 | |
| Record name | NSC154710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl(benzyloxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


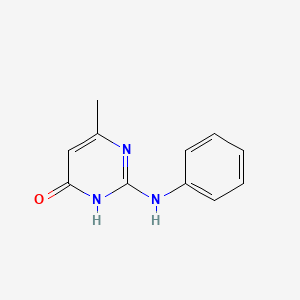

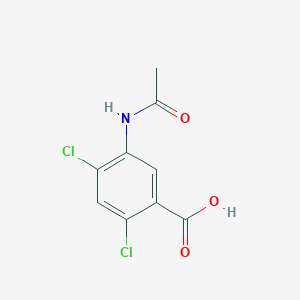
![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)
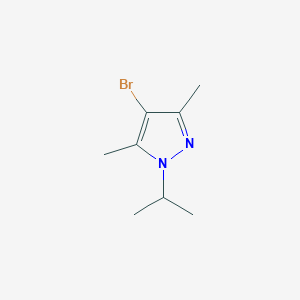

dioxo-lambda~6~-sulfane](/img/structure/B3032781.png)
![Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B3032782.png)
